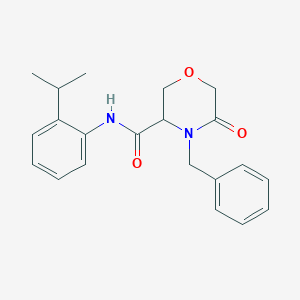

4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-5-oxo-N-(2-propan-2-ylphenyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15(2)17-10-6-7-11-18(17)22-21(25)19-13-26-14-20(24)23(19)12-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTMRRPOLURIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, introduction of the benzyl group, and attachment of the isopropylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the provided evidence, share partial structural motifs with the target compound, enabling a comparative analysis:

Structural and Physicochemical Comparison

Key Observations:

Core Structure: The target compound’s 5-oxomorpholine core distinguishes it from the isoxazole-based analogs in –5. Morpholine derivatives are known for enhanced solubility due to the oxygen atom in the ring, whereas isoxazoles may confer metabolic stability .

Substituent Variations :

- The N-(2-isopropylphenyl) carboxamide in the target contrasts with the ethylamide groups in –6. The bulky isopropyl group may influence steric interactions in binding pockets compared to smaller ethyl substituents.

- The 4-benzyl group on the morpholine core is absent in the analogs, which instead feature benzyloxy or iodinated substituents on aromatic rings.

Molecular Weight and Complexity :

- The target compound has a significantly lower molecular weight (352.43 g/mol) compared to the analogs (500–600 g/mol), suggesting differences in bioavailability and permeability.

Implications of Structural Differences

- Target Binding : The 2-isopropylphenyl group in the target compound could create unique hydrophobic interactions in binding sites, differing from the benzyloxy or iodine-substituted analogs.

Biological Activity

4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-benzyl-5-oxo-N-(2-propan-2-ylphenyl)morpholine-3-carboxamide. Its molecular formula is , and it features a morpholine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O3 |

| Molecular Weight | 356.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Potential

Research indicates that 4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in breast cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases. This effect was observed in animal models where the compound reduced inflammation markers significantly compared to control groups .

The mechanism by which 4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide exerts its biological effects involves interaction with specific receptors and enzymes. It has been hypothesized that the compound acts as a modulator of signaling pathways related to cell proliferation and apoptosis. Detailed studies on binding affinities and downstream signaling pathways are necessary to elucidate its precise mechanism .

Case Studies and Research Findings

- In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM, suggesting significant anticancer activity .

- Animal Models : In vivo studies using murine models showed that administration of the compound led to a reduction in tumor size and weight when compared to untreated controls. Histological analysis revealed decreased mitotic activity in treated tumors, further supporting its potential as an antitumor agent .

- Inflammation Models : In models of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction in paw edema, highlighting its anti-inflammatory properties. The reduction was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.